molecular formula C23H14ClN3 B567149 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine CAS No. 1247124-77-1

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine

Cat. No.: B567149
CAS No.: 1247124-77-1
M. Wt: 367.836
InChI Key: CNJJVLLNTJDXEA-UHFFFAOYSA-N
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Description

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two naphthalen-2-yl groups and a chlorine atom attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with naphthalen-2-yl boronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki coupling, which is a widely used method for forming carbon-carbon bonds between aryl or vinyl groups. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: As mentioned earlier, Suzuki coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazines, while coupling reactions can produce various aryl-substituted derivatives.

Scientific Research Applications

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with various nucleophiles. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of naphthalen-2-yl groups.

    2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthalen-2-yl groups.

    2-Chloro-4,6-di(thiophen-2-yl)-1,3,5-triazine: Contains thiophen-2-yl groups instead of naphthalen-2-yl groups.

Uniqueness

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is unique due to the presence of naphthalen-2-yl groups, which impart specific electronic and steric properties. These properties can influence its reactivity and interactions in various applications, making it distinct from other triazine derivatives .

Properties

IUPAC Name

2-chloro-4,6-dinaphthalen-2-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3/c24-23-26-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(27-23)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJJVLLNTJDXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731662
Record name 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247124-77-1
Record name 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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